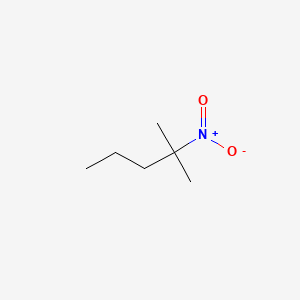
2-Methyl-2-nitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-nitropentane is an organic compound with the molecular formula C6H13NO2. It is a nitroalkane, characterized by the presence of a nitro group (-NO2) attached to a carbon atom. This compound is also known by other names such as 2-Nitro-2-methylpentane and tert-Nitropentane. Nitroalkanes are important in various chemical reactions and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-nitropentane can be synthesized through the nitration of alkanes. One common method involves the reaction of 2-methylpentane with nitric acid (HNO3) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution of a hydrogen atom with a nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are mixed and heated to the desired temperature. The use of catalysts such as sulfuric acid (H2SO4) can enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nitropentane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroalkenes or nitroalkanes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-nitropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studies on the biological activity of nitroalkanes often involve this compound to understand its effects on cellular processes.
Medicine: Research on potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of solvents, fuels, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nitropentane involves its interaction with molecular targets through the nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-nitropropane
- 2-Nitrobutane
- 2-Nitroisobutane
Comparison
2-Methyl-2-nitropentane is unique due to its specific molecular structure, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different physical properties such as boiling point and solubility, as well as distinct reactivity patterns in chemical reactions.
Properties
CAS No. |
597-42-2 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-methyl-2-nitropentane |
InChI |
InChI=1S/C6H13NO2/c1-4-5-6(2,3)7(8)9/h4-5H2,1-3H3 |
InChI Key |
PXTVPOROLIVXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















